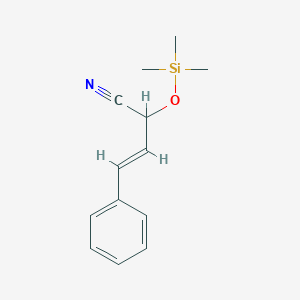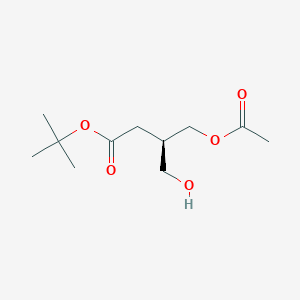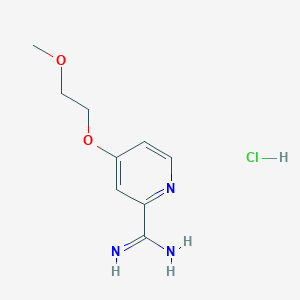![molecular formula C12H18N4O B11874542 Piperidin-1-yl(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanone](/img/structure/B11874542.png)
Piperidin-1-yl(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidin-1-yl(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanone is a chemical compound with the molecular formula C₁₂H₁₈N₄O and a molecular weight of 234.3 g/mol . This compound is characterized by its unique structure, which includes a piperidine ring and a pyrazolo[4,3-c]pyridine moiety. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmaceutical research.
Vorbereitungsmethoden
The synthesis of Piperidin-1-yl(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanone involves several steps. One common method includes the reaction of piperidine with a suitable pyrazolo[4,3-c]pyridine precursor under controlled conditions. The reaction typically requires the use of a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Piperidin-1-yl(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperidine or pyrazolo[4,3-c]pyridine rings are replaced by other substituents.
Wissenschaftliche Forschungsanwendungen
Piperidin-1-yl(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Research: The compound is employed in studies investigating the biological activity of pyrazolo[4,3-c]pyridine derivatives, including their potential as enzyme inhibitors and receptor modulators.
Industrial Applications: In the chemical industry, it serves as an intermediate in the production of more complex molecules used in agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of Piperidin-1-yl(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter synthesis, thereby affecting neurological functions .
Vergleich Mit ähnlichen Verbindungen
Piperidin-1-yl(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanone can be compared to other similar compounds, such as:
Pyrrolidin-1-yl(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanone: This compound has a pyrrolidine ring instead of a piperidine ring, which may result in different biological activities and chemical properties.
(4-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone: The presence of a methyl group on the piperidine ring can influence the compound’s reactivity and interaction with molecular targets.
Eigenschaften
Molekularformel |
C12H18N4O |
|---|---|
Molekulargewicht |
234.30 g/mol |
IUPAC-Name |
piperidin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone |
InChI |
InChI=1S/C12H18N4O/c17-12(16-6-2-1-3-7-16)11-9-8-13-5-4-10(9)14-15-11/h13H,1-8H2,(H,14,15) |
InChI-Schlüssel |
XQHGOEGQKGTRKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C(=O)C2=NNC3=C2CNCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11874488.png)

![Methyl 7-methyl-5H-indeno[5,6-d][1,3]dioxole-6-carboxylate](/img/structure/B11874501.png)
![5-Hexen-3-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B11874504.png)



